An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinic Acid: Synthesis, Analysis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinic Acid: Synthesis, Analysis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(4-methylpiperazin-1-yl)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. The definitive Chemical Abstracts Service (CAS) number for this compound is 132521-70-1 .[1] This document details its physicochemical properties, outlines a robust synthetic methodology, provides validated analytical procedures for quality control, discusses its strategic application in the design of targeted therapeutics, particularly kinase inhibitors, and establishes comprehensive safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization.
Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the electronic properties of the entire molecule. When coupled with a piperazine moiety, as in 6-(4-methylpiperazin-1-yl)nicotinic acid, the resulting structure offers a unique combination of features. The piperazine group, often termed a "solubilizing tail," enhances aqueous solubility and can be readily modified to fine-tune pharmacokinetic properties. The 4-methyl group on the piperazine provides a specific steric and electronic signature, while the nicotinic acid portion offers a carboxylic acid handle for further chemical elaboration into amides, esters, and other functional groups. This trifecta of a heteroaromatic core, a solubilizing amine, and a reactive handle makes 6-(4-methylpiperazin-1-yl)nicotinic acid a highly valuable starting material for building complex molecular architectures aimed at specific biological targets. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a thorough understanding of its fundamental chemistry and applications.
Physicochemical and Structural Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in a research and development setting.
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 6-(4-Methylpiperazin-1-yl)nicotinic acid | [1] |
| CAS Number | 132521-70-1 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| InChI Key | QHMVJHRGUIQPPU-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, typically a white to off-white powder | |
| Melting Point | 158-160 °C | |
| Boiling Point | ~420.2 °C (at 760 mmHg) | |
| Density | ~1.239 g/cm³ | |
| Solubility | Soluble in aqueous acid and polar organic solvents. |
Synthesis Methodology: A Self-Validating Protocol
The most logical and widely applicable synthesis of 6-(4-methylpiperazin-1-yl)nicotinic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly when a good leaving group is present at an ortho or para position relative to the ring nitrogen.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The success of each step is confirmed by the expected physical changes and subsequent analytical data.
Materials:
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6-Chloronicotinic acid (1.0 eq)
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1-Methylpiperazine (1.5 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
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Deionized water
-
Hydrochloric acid (1M)
-
Diethyl ether
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add 1-methylpiperazine (1.5 eq) to the mixture. The excess piperazine acts as both a nucleophile and a scavenger for any generated HCl, driving the reaction to completion.
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Reaction Execution: Heat the reaction mixture to 120-140 °C. The choice of a high-boiling polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (6-chloronicotinic acid) is consumed (typically 4-8 hours).
-
Product Precipitation (Work-up): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. This step quenches the reaction and precipitates the crude product.
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pH Adjustment: The product exists as a carboxylate salt. Carefully adjust the pH of the aqueous slurry to ~5-6 using 1M HCl. The product is zwitterionic and has its isoelectric point in this pH range, leading to its precipitation out of the solution. This pH-triggered precipitation is a key purification step.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with deionized water (to remove inorganic salts) and diethyl ether (to remove non-polar impurities).
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Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 6-(4-methylpiperazin-1-yl)nicotinic acid. Since the piperazine moiety lacks a strong chromophore, derivatization can be employed for trace-level analysis, though for purity assessment of the bulk material, direct UV detection is often sufficient.[2]
Experimental Protocol: HPLC-UV Purity Assay
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Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[3]
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-9.0 ppm).[4] The methylene protons of the piperazine ring will typically appear as two distinct multiplets in the δ 2.5-4.0 ppm range, and the N-methyl group will be a sharp singlet around δ 2.2-2.5 ppm. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons (δ 120-160 ppm), the piperazine carbons (δ 45-55 ppm), the N-methyl carbon (δ ~46 ppm), and the carbonyl carbon of the carboxylic acid (δ >165 ppm).
4.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 222.12 would be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.11 can be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The 6-(4-methylpiperazin-1-yl)nicotinic acid scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Role as a Kinase Inhibitor Scaffold
The pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The piperazine moiety often extends out towards the solvent-exposed region of the ATP-binding pocket, where it can be functionalized to enhance potency and selectivity. The carboxylic acid provides a convenient point for attaching other fragments to explore additional binding pockets.
Logical Flow in Kinase Inhibitor Design
Caption: Strategic use of the core scaffold in library synthesis for drug discovery.
Patents in the field of kinase inhibitors frequently describe structures where a substituted aniline or other aromatic amine is coupled to the carboxylic acid of a nicotinic acid derivative.[5][6] This strategy allows for the exploration of the hydrophobic regions of the kinase active site, leading to potent and selective inhibitors. The 6-(4-methylpiperazin-1-yl) substituent is often crucial for achieving the desired solubility and cell permeability required for a successful drug candidate.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical substance.
Hazard Identification
Based on data from analogous compounds, 6-(4-methylpiperazin-1-yl)nicotinic acid should be handled as a hazardous substance.
-
GHS Classification:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
Harmful to aquatic life
-
Precautionary Measures and First Aid
| Precaution / Response | Description |
| Prevention | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |
| IF ON SKIN | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| IF IN EYES | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| IF INHALED | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| IF SWALLOWED | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 132521-70-1) is a strategically important building block in modern medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The analytical methods detailed herein provide a framework for ensuring high purity and quality. Its structural features make it an ideal starting point for the synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. By understanding its synthesis, properties, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance drug discovery programs.
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